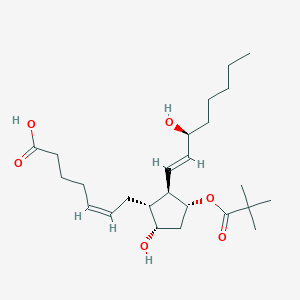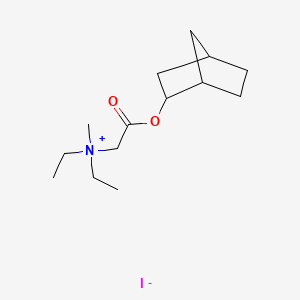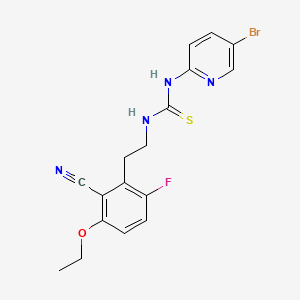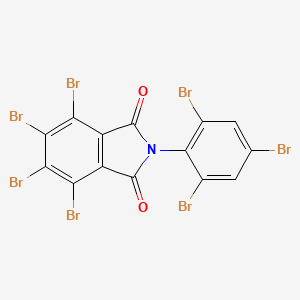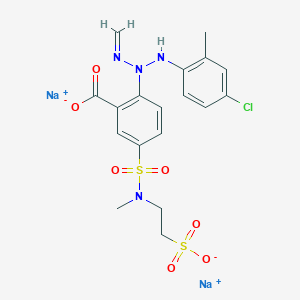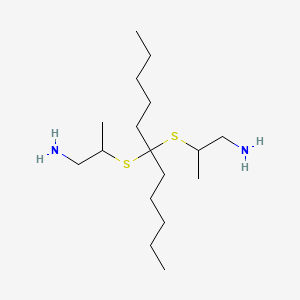
1-Propanamine, 2,2'-((1-pentylhexylidene)bis(thio))bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- is a complex organic compound characterized by the presence of amine and thioether functional groups. This compound is known for its unique structural features, which make it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-propanamine with a thioether precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine or thioether groups are replaced by other functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- involves its interaction with specific molecular targets and pathways. The compound’s amine and thioether groups allow it to form covalent bonds with target molecules, leading to various biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- can be compared with other similar compounds, such as:
Propylamine: A simpler amine with a similar structure but lacking the thioether groups.
Ethylenediamine: Contains two amine groups but lacks the thioether functionality.
Isopropylamine: Similar to propylamine but with a branched structure. The uniqueness of 1-Propanamine, 2,2’-((1-pentylhexylidene)bis(thio))bis- lies in its combination of amine and thioether groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
91485-96-0 |
|---|---|
Molecular Formula |
C17H38N2S2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
2-[6-(1-aminopropan-2-ylsulfanyl)undecan-6-ylsulfanyl]propan-1-amine |
InChI |
InChI=1S/C17H38N2S2/c1-5-7-9-11-17(12-10-8-6-2,20-15(3)13-18)21-16(4)14-19/h15-16H,5-14,18-19H2,1-4H3 |
InChI Key |
ULGNZDPZPJSEKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(SC(C)CN)SC(C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


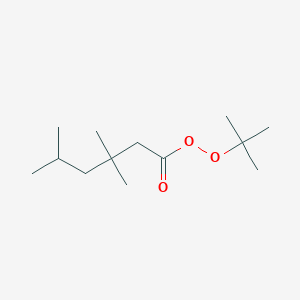
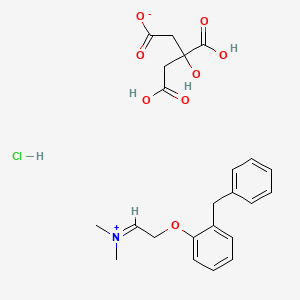
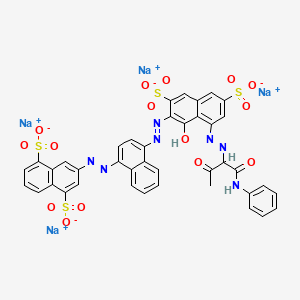


![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
